molecular formula C12H11BrN4O B13917139 2,3-Diamino-N-(3-bromophenyl)isonicotinamide

2,3-Diamino-N-(3-bromophenyl)isonicotinamide

Katalognummer: B13917139
Molekulargewicht: 307.15 g/mol
InChI-Schlüssel: TXPGHMAPRASDCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-N-(3-bromophenyl)-4-pyridinecarboxamide typically involves the reaction of 3-bromobenzoyl chloride with 2,3-diaminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Diamino-N-(3-bromophenyl)-4-pyridinecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,3-Diamino-N-(3-bromophenyl)-4-pyridinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 2,3-Diamino-N-(3-bromophenyl)-4-pyridinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation. The exact molecular pathways involved depend on the specific application and target of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3-Diamino-N-(3-chlorophenyl)-4-pyridinecarboxamide
  • 2,3-Diamino-N-(3-fluorophenyl)-4-pyridinecarboxamide
  • 2,3-Diamino-N-(3-methylphenyl)-4-pyridinecarboxamide

Uniqueness

2,3-Diamino-N-(3-bromophenyl)-4-pyridinecarboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to molecular targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties .

Eigenschaften

Molekularformel

C12H11BrN4O

Molekulargewicht

307.15 g/mol

IUPAC-Name

2,3-diamino-N-(3-bromophenyl)pyridine-4-carboxamide

InChI

InChI=1S/C12H11BrN4O/c13-7-2-1-3-8(6-7)17-12(18)9-4-5-16-11(15)10(9)14/h1-6H,14H2,(H2,15,16)(H,17,18)

InChI-Schlüssel

TXPGHMAPRASDCM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=C(C(=NC=C2)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.